molecular formula C6H9IN2 B595125 3-Iodo-1-propyl-1H-pyrazole CAS No. 1334500-09-2

3-Iodo-1-propyl-1H-pyrazole

Cat. No. B595125
CAS RN: 1334500-09-2
M. Wt: 236.056
InChI Key: GKECSHRUAMABEX-UHFFFAOYSA-N
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Description

3-Iodo-1-propyl-1H-pyrazole is a chemical compound with the molecular formula C6H9IN2 . It has a molecular weight of 236.06 . This compound is used as a pharmaceutical intermediate .


Synthesis Analysis

The synthesis of pyrazole derivatives, including 3-Iodo-1-propyl-1H-pyrazole, involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . A specific synthetic route for the preparation of 1-(1-ethoxyethyl)-3-iodo-1H-pyrazole derivatives has been developed, which involves the protection reaction of the N-H bond in substituted 3-iodo-1H-pyrazole derivatives with ethyl vinyl ether and migration of the ethoxyethyl protecting group .


Molecular Structure Analysis

The molecular structure of 3-Iodo-1-propyl-1H-pyrazole consists of a five-membered ring with three carbon atoms and two nitrogen atoms . The exact mass of this compound is 235.981033 Da .


Physical And Chemical Properties Analysis

3-Iodo-1-propyl-1H-pyrazole has a density of 2.3±0.1 g/cm3 . Its boiling point is 291.9±13.0 °C at 760 mmHg . The compound has a molar refractivity of 31.7±0.3 cm3 . It has 2 hydrogen bond acceptors and 1 hydrogen bond donor . The polar surface area of the compound is 29 Å2 .

Scientific Research Applications

Pharmaceutical Intermediate

“3-Iodo-1H-pyrazole” is used as a pharmaceutical intermediate . This means it serves as a key building block in the synthesis of various pharmaceutical drugs.

Synthesis of Pyrazole Derivatives

Pyrazole, characterized by a five-membered heterocyclic structure featuring two neighboring nitrogen atoms, serves as a core element in the synthesis of various pyrazole derivatives . These derivatives have diverse biological activities, including roles as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents .

Agriculture Industry

Pyrazoles hold a privileged status as versatile frameworks in various sectors of the chemical industry, including agriculture . They can be used in the synthesis of agrochemicals, such as pesticides and herbicides.

Coordination Chemistry

Pyrazoles have wide applications in coordination chemistry . They can act as ligands, coordinating with metal ions to form complex structures.

Organometallic Chemistry

In organometallic chemistry, pyrazoles are often used as ligands for transition metals . This allows for the creation of organometallic compounds with unique properties.

Green Synthesis

Pyrazole derivatives can be synthesized using green chemistry approaches . This involves the use of environmentally friendly solvents and catalysts, reducing the environmental impact of the synthesis process.

Safety and Hazards

3-Iodo-1-propyl-1H-pyrazole is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding ingestion and inhalation, wearing personal protective equipment, and ensuring adequate ventilation .

Mechanism of Action

Target of Action

Pyrazole derivatives are known for their diverse pharmacological effects . They have been used in the development of new drugs with various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Mode of Action

Pyrazole derivatives are known to interact with various biological targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the exact structure of the pyrazole derivative and the target it interacts with.

Biochemical Pathways

Pyrazole derivatives are known to affect various biochemical pathways depending on their specific targets . These could include pathways related to inflammation, cancer, diabetes, and various microbial infections .

Pharmacokinetics

Factors such as solubility, stability, and the compound’s interaction with various enzymes and transporters would play a role in its pharmacokinetics .

Result of Action

Based on the known effects of pyrazole derivatives, it can be inferred that the compound may have various effects at the molecular and cellular level, depending on its specific targets .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-Iodo-1-propyl-1H-pyrazole. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interaction with its targets . Additionally, the compound is noted to be light-sensitive , which means its stability and efficacy could be affected by exposure to light.

properties

IUPAC Name

3-iodo-1-propylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9IN2/c1-2-4-9-5-3-6(7)8-9/h3,5H,2,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKECSHRUAMABEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=CC(=N1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10716706
Record name 3-Iodo-1-propyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10716706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Iodo-1-propyl-1H-pyrazole

CAS RN

1334500-09-2
Record name 1H-Pyrazole, 3-iodo-1-propyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1334500-09-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Iodo-1-propyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10716706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-iodo-1-propyl-1H-pyrazole
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